molecular formula C22H23F2NO2 B1674726 Lenperone CAS No. 24678-13-5

Lenperone

Cat. No. B1674726
CAS RN: 24678-13-5
M. Wt: 371.4 g/mol
InChI Key: WCIBOXFOUGQLFC-UHFFFAOYSA-N
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Description

Lenperone, also known as Elanone-V, is a typical antipsychotic of the butyrophenone chemical class . It was first reported as an anti-emetic in 1974, and its use in the treatment of acute schizophrenia was reported in 1975 . Related early antipsychotic agents include declenperone and milenperone .


Synthesis Analysis

The synthesis of Lenperone involves the alkylation between 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane and 4-(4-fluorobenzoyl)piperidine . This gives 2-(p-fluorophenyl)-2-{3-[4-(p-fluorobenzoyl)piperidino]propyl}-1,3-dioxolane . The deprotection of the ketal function completes the synthesis of lenperone .


Molecular Structure Analysis

The molecular formula of Lenperone is C22H23F2NO2 . It has an average mass of 371.420 Da and a monoisotopic mass of 371.169678 Da .


Physical And Chemical Properties Analysis

Lenperone has a molecular weight of 371.42 and a chemical formula of C22H23F2NO2 . The elemental analysis shows that it contains Carbon (71.14%), Hydrogen (6.24%), Fluorine (10.23%), Nitrogen (3.77%), and Oxygen (8.61%) .

Scientific Research Applications

Antipsychotic Effects in Schizophrenia

Lenperone, a psychotropic drug, has shown potential in treating acute schizophrenia. A study conducted in 1977 evaluated its antipsychotic effects in patients with acute schizophrenia over a 28-day period with doses up to 60 mg per day. It demonstrated a pronounced antipsychotic effect in half of the patients, with all participants showing a pharmacological response. Notably, the incidence of side-effects was low, and no abnormalities were observed in haematological, biochemical, and electrocardiographic tests due to treatment (Nakra, Jones, Majumdar, & Gaind, 1977).

Another study confirmed these antipsychotic effects, with Lenperone being effective at doses of 30-50 mg/day, reaching up to 90 mg in some cases. The drug showed minimal sedation, strong antipsychotic effects, and few extrapyramidal and autonomic side effects. However, its use was limited due to its impact on the heart and blood circulation (Woggon et al., 1977).

Potential in Treating Ocular Hypertension and Glaucoma

Lenperone has been investigated for its ability to suppress intraocular pressure (IOP) in rabbits infused with hypertonic saline. It was found to be either equipotent or more potent than timolol, a beta-adrenergic blocker, in lowering IOP. Its mechanism differs from timolol, as it does not block beta-adrenergic receptors. This implies that Lenperone could be an effective treatment for glaucoma with minimal side effects (Chiou, 1984).

Applications in Pharmacological Chaperone Therapy

Lenperone has been indirectly associated with pharmacological chaperone therapy, an approach that treats lysosomal storage diseases. This therapy uses small-molecule chaperones to stabilize mutant enzymes, thereby improving their stability and activity. While Lenperone itself is not used in this therapy, the concept is relevant to its mode of action as a stabilizer of proteins or enzymes in certain conditions (Parenti et al., 2014).

Safety And Hazards

Lenperone is not considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended for research use only and is not intended for diagnostic or therapeutic use . The safety data sheet suggests that it is not a dangerous substance or mixture according to the Globally Harmonized System (GHS) .

Relevant Papers

  • "Antipsychotic Effects, Side Effects and Effective Dosis of the Butyrophenone Lenperone (AHR 2277)"
  • "LENPERONE: Antipsychotic Effects, Side-Effects and Dosage"
  • "Evaluation of lenperone in acute schizophrenia"

properties

IUPAC Name

4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18H,1-2,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIBOXFOUGQLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24677-86-9 (hydrochloride)
Record name Lenperone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024678135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7046120
Record name Lenperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lenperone

CAS RN

24678-13-5
Record name Lenperone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24678-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lenperone [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lenperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lenperone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.166
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Record name LENPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13P4GX22ES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
B Woggon, A Franke, H Hucker, E Ruether… - International …, 1977 - karger.com
… Lenperone caused a good improvement of depressive symptoms in the schizophrenic patients. Lenperone was … For better knowledge of the profile of the effects of Lenperone, a trial in …
Number of citations: 8 karger.com
GJ Benson, JC Thurmon, WJ Tranquilli… - American Journal of …, 1987 - europepmc.org
… Cardiopulmonary effects of IV administration of lenperone (0.44 mg/… Lenperone-glycopyrrolate did not significantly affect heart rate, but … As administered in the present study, lenperone, …
Number of citations: 13 europepmc.org
GM Simpson, V Varga - Current Therapeutic Research, 1974 - psycnet.apa.org
10 male chronic schizophrenic patients completed a 5-mo clinical and toxicity evaluation of lenperone. At low dosages (up to 80 mg) there was little clinical effect, although in several Ss …
Number of citations: 4 psycnet.apa.org
K Sandler, J Digiacomo, J Mendels - Current Therapeutic Research, 1976 - psycnet.apa.org
… 11 newly hospitalized male 19-42 yr old schizophrenics were treated with lenperone. Eight … mg of lenperone over 30 days. Results provide preliminary evidence that lenperone may be …
Number of citations: 3 psycnet.apa.org
BRS Nakra, CJ Jones, AK Majumdar… - … Medical Research and …, 1977 - Taylor & Francis
… efficacy of lenperone in the treatment of acute schizophrenia. … Our overall impression is that lenperone has definite … If further studies confirm our initial observations, lenperone may be of …
Number of citations: 3 www.tandfonline.com
JP diGiacomo, K Sandler, J Mendels - Current Therapeutic …, 1977 - psycnet.apa.org
A controlled double-blind study of 20 male schizophrenic inpatients showed that lenperone (10–240 mg/day) was as effective as chlorpromazine in reducing behavioral symptoms of …
Number of citations: 3 psycnet.apa.org
SE Johnson, A Zelner, RG Sherding - Canadian Journal of …, 1989 - ncbi.nlm.nih.gov
… to lenperone hydrochloride was noted which was consistent on a day-to-day basis. Lenperone … effect of a butyrophenone derivative, lenperone hydrochloride, on GESP in healthy dogs. …
Number of citations: 5 www.ncbi.nlm.nih.gov
M Harris - Journal of Clinical Pharmacology, 1975 - psycnet.apa.org
Treated 7 acute schizophrenic inpatients for 4 wks with lenperone, a butyrophenone. 4 instruments were used to assess clinical results. The drug appeared to have antipsychotic activity …
Number of citations: 1 psycnet.apa.org
MA Osman, FM Pinchbeck, LK Cheng… - … of Chromatography B …, 1985 - Elsevier
0378-4347/85/$03.30 8 1985 Elsevier Science Publishers BV also bean used in clinical trials for the treatment of anxiety and acute and chronic schizophrenia [4-g]. Lenperone is …
Number of citations: 1 www.sciencedirect.com
LF Fabre - 1977 - pascal-francis.inist.fr
A DOUBLE-BLIND CLINICAL TRIAL OF LENPERONE IN OUT-PATIENTS WITH ANXIETY. … A DOUBLE-BLIND CLINICAL TRIAL OF LENPERONE IN OUT-PATIENTS WITH ANXIETY …
Number of citations: 8 pascal-francis.inist.fr

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